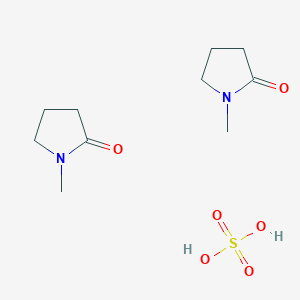
N-tert-Butyl-2,2-dimethylpent-4-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-tert-Butyl-2,2-dimethylpent-4-enamide: is an organic compound with the molecular formula C11H21NO It is characterized by the presence of a tert-butyl group attached to the nitrogen atom and a double bond in the pentenamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions:
Synthesis from 2,2-dimethylpent-4-en-1-amine: The compound can be synthesized by reacting 2,2-dimethylpent-4-en-1-amine with tert-butyl isocyanate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at room temperature.
Alternative Method: Another method involves the reaction of 2,2-dimethylpent-4-en-1-amine with tert-butyl chloroformate in the presence of a base like triethylamine. This reaction also takes place in an organic solvent such as tetrahydrofuran.
Industrial Production Methods: Industrial production of N-tert-Butyl-2,2-dimethylpent-4-enamide generally follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-tert-Butyl-2,2-dimethylpent-4-enamide can undergo oxidation reactions, particularly at the double bond, leading to the formation of epoxides or diols.
Reduction: The compound can be reduced to form saturated amides using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in substitution reactions where the tert-butyl group can be replaced by other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Various alkyl halides in the presence of a strong base like sodium hydride (NaH).
Major Products:
Epoxides and Diols: From oxidation reactions.
Saturated Amides: From reduction reactions.
Substituted Amides: From substitution reactions.
Scientific Research Applications
Chemistry:
Catalysis: N-tert-Butyl-2,2-dimethylpent-4-enamide is used as a ligand in catalytic reactions, enhancing the selectivity and efficiency of various transformations.
Polymer Science: It is employed in the synthesis of specialty polymers with unique properties.
Biology and Medicine:
Drug Development: The compound is investigated for its potential as a building block in the synthesis of pharmaceutical agents.
Biochemical Studies: It is used in studies involving enzyme inhibition and protein-ligand interactions.
Industry:
Material Science: this compound is utilized in the development of advanced materials with specific mechanical and thermal properties.
Mechanism of Action
The mechanism by which N-tert-Butyl-2,2-dimethylpent-4-enamide exerts its effects depends on its application. In catalysis, it acts as a ligand, coordinating with metal centers to form active catalytic species. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
N-tert-Butyl-2-thioimidazole: Shares the tert-butyl group but differs in the core structure.
N-tert-Butylacrylamide: Similar in having a tert-butyl group but has an acrylamide backbone.
N-tert-Butyl-2,2-dimethylpent-4-en-1-ylamine: Similar backbone but differs in functional groups.
Properties
CAS No. |
647027-60-9 |
|---|---|
Molecular Formula |
C11H21NO |
Molecular Weight |
183.29 g/mol |
IUPAC Name |
N-tert-butyl-2,2-dimethylpent-4-enamide |
InChI |
InChI=1S/C11H21NO/c1-7-8-11(5,6)9(13)12-10(2,3)4/h7H,1,8H2,2-6H3,(H,12,13) |
InChI Key |
VRWFZYDKZYCDLU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)C(C)(C)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



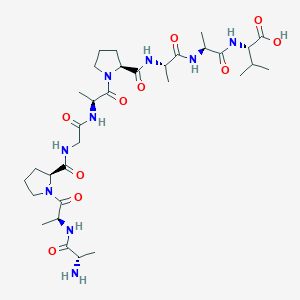
![(4-Fluorophenyl){4-[(trimethylsilyl)ethynyl]phenyl}methanone](/img/structure/B15170229.png)
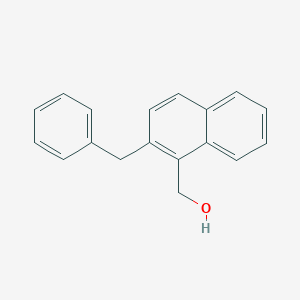
![{4-[2-(Benzenesulfinyl)ethenyl]phenyl}(phenyl)methanone](/img/structure/B15170244.png)
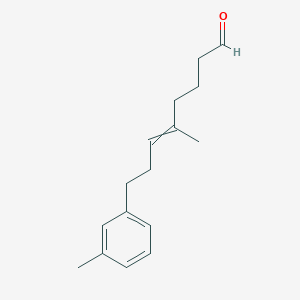
![4-[(Heptan-4-yl)oxy]-2,6-dimethoxybenzoic acid](/img/structure/B15170258.png)

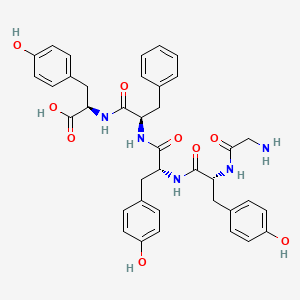

![1-[(2-Chlorophenyl)methyl]-3-(4-methylphenyl)-1H-indazole](/img/structure/B15170309.png)

![2-Bromo-5-{[3,4,5-tris(dodecyloxy)phenyl]ethynyl}pyrazine](/img/structure/B15170325.png)
